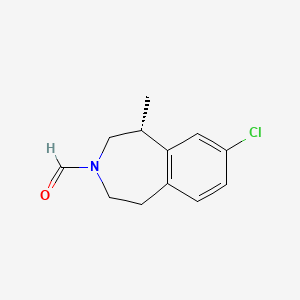
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is a complex organic compound with a unique structure It is characterized by the presence of a benzazepine ring, which is a seven-membered ring containing nitrogen The compound also features a chloro substituent at the 7th position and a methyl group at the 5th position, along with an aldehyde functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the benzazepine ring, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the aldehyde group at the 3rd position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid.
Reduction: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-methanol.
Substitution: Formation of various substituted benzazepine derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the benzazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(8-15)5-4-10-2-3-11(13)6-12(9)10/h2-3,6,8-9H,4-5,7H2,1H3/t9-/m0/s1 |
InChI Key |
VARUAIZIVHLAGE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C=O |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


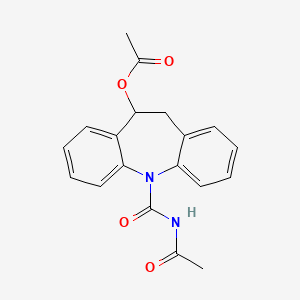

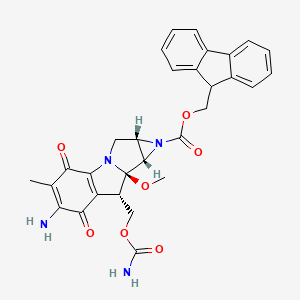
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
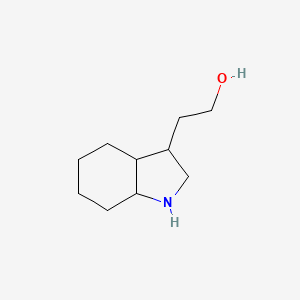
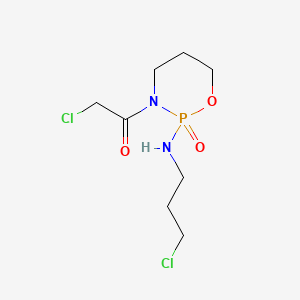
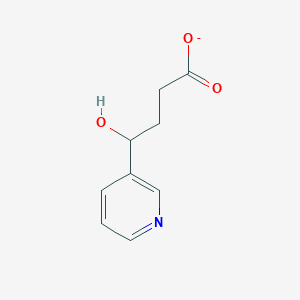

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
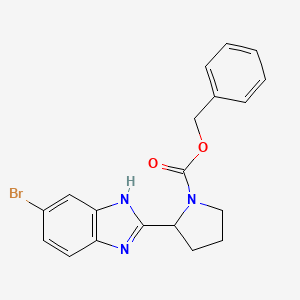


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
